2-Ethyl-6-fluorobenzaldehyde
Overview
Description
2-Ethyl-6-fluorobenzaldehyde is an organic compound characterized by a benzene ring substituted with an ethyl group at the second position and a fluorine atom at the sixth position, along with an aldehyde group at the first position. This compound is part of the broader class of fluorobenzaldehydes, which are known for their utility in various chemical syntheses and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves a halogen exchange reaction, where a precursor such as 2-ethyl-6-chlorobenzaldehyde undergoes a reaction with a fluoride source, such as potassium fluoride (KF), to replace the chlorine atom with a fluorine atom.
Electrophilic Aromatic Substitution: Another approach is electrophilic aromatic substitution, where an ethyl group is introduced to a fluorobenzene ring using an ethylating agent like ethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions or electrophilic aromatic substitution reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-ethyl-6-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the fluorine position, where nucleophiles replace the fluorine atom. For example, using a Grignard reagent like ethylmagnesium bromide (EtMgBr) can lead to the formation of 2-ethyl-6-ethylbenzaldehyde.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether.
Substitution: Grignard reagents, dry ether, low temperatures.
Major Products Formed:
2-Ethyl-6-fluorobenzoic acid: (from oxidation)
2-Ethyl-6-fluorobenzyl alcohol: (from reduction)
2-Ethyl-6-ethylbenzaldehyde: (from substitution)
Mechanism of Action
Target of Action
2-Ethyl-6-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehyde is known to be used as a synthetic intermediate .
Mode of Action
Fluorobenzaldehydes, due to the aldehyde group, can be used to make a variety of schiff base compounds through a condensation reaction . Schiff base compounds have been found to exhibit antimicrobial properties .
Biochemical Pathways
The formation of schiff base compounds through a condensation reaction is a known pathway .
Result of Action
Some schiff base compounds derived from fluorobenzaldehydes have been found to exhibit antimicrobial properties .
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .
Cellular Effects
A study on similar xenochemicals showed that 2-fluorobenzaldehyde efficiently intercepts reactive acetaldehyde at the pyruvate decarboxylase . This suggests that 2-Ethyl-6-fluorobenzaldehyde may have similar interactions within cells.
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This could provide some insight into the potential molecular mechanisms of this compound.
Scientific Research Applications
2-Ethyl-6-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its fluorine atom enhances the stability and reactivity of the compound, making it valuable in the development of new drugs and materials.
Applications in Chemistry:
Synthetic Intermediate: Used in the synthesis of more complex organic molecules.
Fluorination Agent: Utilized to introduce fluorine atoms into other compounds.
Applications in Biology:
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and diagnostics.
Applications in Medicine:
Drug Development: Acts as a precursor in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Applications in Industry:
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Incorporated into the development of advanced materials with enhanced properties.
Comparison with Similar Compounds
2-Fluorobenzaldehyde: Lacks the ethyl group.
2-Ethylbenzaldehyde: Lacks the fluorine atom.
2,6-Difluorobenzaldehyde: Contains two fluorine atoms instead of one.
Properties
IUPAC Name |
2-ethyl-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPJBGCNSPUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308595 | |
Record name | 2-Ethyl-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929022-03-7 | |
Record name | 2-Ethyl-6-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929022-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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